molecular formula C19H23N3O3 B5422566 2-tert-butyl-6-(2,5-dimethoxybenzoyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

2-tert-butyl-6-(2,5-dimethoxybenzoyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

Cat. No. B5422566
M. Wt: 341.4 g/mol
InChI Key: CBSRHJJSELQPFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound, based on its name, includes a pyrrolopyrimidine core with various substituents. These include a tert-butyl group, a dimethoxybenzoyl group, and a dihydro group .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the dihydro group might be susceptible to oxidation, and the dimethoxybenzoyl group might undergo reactions typical of benzoyl groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the functional groups present .

Mechanism of Action

Without specific biological studies, it’s difficult to predict the mechanism of action of this compound .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could involve studying the synthesis, properties, and potential applications of this compound. This could include exploring its potential biological activities and optimizing its synthesis .

properties

IUPAC Name

(2-tert-butyl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-(2,5-dimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-19(2,3)18-20-9-12-10-22(11-15(12)21-18)17(23)14-8-13(24-4)6-7-16(14)25-5/h6-9H,10-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBSRHJJSELQPFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC=C2CN(CC2=N1)C(=O)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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